molecular formula C24H21N3O4S B1235148 4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide

4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide

Cat. No. B1235148
M. Wt: 447.5 g/mol
InChI Key: ISDNZHWIUCSBKJ-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-26012 is a member of naphthalenes and a sulfonic acid derivative.

Scientific Research Applications

Application in Food and Beverage Safety

  • A toxicological evaluation of structurally related flavors with modifying properties, including compounds similar to the specified chemical, was completed for assessing safety in food and beverage applications. These compounds exhibited minimal oxidative metabolism in vitro and were not found to be mutagenic or clastogenic. They had no observed adverse effects in subchronic oral toxicity studies in rats (Arthur et al., 2015).

Application in Antimicrobial Research

  • A series of derivatives structurally similar to the specified compound were synthesized and evaluated for antibacterial and antifungal activity. Some of these compounds displayed promising antimicrobial activity, with particular effectiveness against a range of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Application in Antiviral Research

  • A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the chemical , were designed, synthesized, and evaluated for their antiviral activity. Some of these compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Application in Synthetic Chemistry

  • Efficient synthesis methods for heterobifunctional coupling agents similar to the specified chemical were developed, which are critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide

InChI

InChI=1S/C24H21N3O4S/c28-20-7-3-6-19(14-20)25-26-24(29)18-12-10-16(11-13-18)15-27-21-8-1-4-17-5-2-9-22(23(17)21)32(27,30)31/h1-2,4-5,8-13H,3,6-7,14-15H2,(H,26,29)/b25-19+

InChI Key

ISDNZHWIUCSBKJ-NCELDCMTSA-N

Isomeric SMILES

C1C/C(=N\NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)/CC(=O)C1

Canonical SMILES

C1CC(=NNC(=O)C2=CC=C(C=C2)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)CC(=O)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide
Reactant of Route 4
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide
Reactant of Route 5
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide

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